molecular formula C25H27N3O7S B2498041 ethyl 4-(2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate CAS No. 878057-94-4

ethyl 4-(2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate

Cat. No.: B2498041
CAS No.: 878057-94-4
M. Wt: 513.57
InChI Key: JXFYZSCLJNVMJR-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate (CAS: 878057-94-4, molecular formula: C25H27N3O7S) is a structurally complex benzoate ester featuring a sulfonylacetamido linker bridging an indole core and a para-substituted ethyl benzoate group . The indole moiety is further functionalized with a morpholino-2-oxoethyl substituent at the N1 position. This compound’s synthesis likely involves multi-step reactions, including amidation, sulfonation, and alkylation, as inferred from analogous indole-based syntheses (e.g., CI-39 derivatives in ) .

Properties

IUPAC Name

ethyl 4-[[2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]sulfonylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O7S/c1-2-35-25(31)18-7-9-19(10-8-18)26-23(29)17-36(32,33)22-15-28(21-6-4-3-5-20(21)22)16-24(30)27-11-13-34-14-12-27/h3-10,15H,2,11-14,16-17H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXFYZSCLJNVMJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-(2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate typically involves multi-step organic reactions. Key steps include:

  • Formation of the indole core: This can be achieved through Fischer indole synthesis, starting from phenylhydrazine and an appropriate ketone or aldehyde.

  • Sulfonylation: Introduction of the sulfonyl group via reaction with sulfonyl chloride in the presence of a base.

  • Amide formation: Coupling reactions involving carboxylic acids or their derivatives with amines.

  • Esterification: Conversion of carboxylic acids to esters using ethanol and an acid catalyst.

Industrial Production Methods: Industrial production may streamline these steps using continuous flow processes or optimized batch reactions to ensure high yields and purity. Advanced methods such as microwave-assisted synthesis and green chemistry approaches may also be employed to improve efficiency and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions It Undergoes: Ethyl 4-(2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate can undergo various chemical reactions including:

  • Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

  • Reduction: Specific functional groups within the compound can be reduced under appropriate conditions.

  • Substitution: Nucleophilic and electrophilic substitution reactions can modify the indole and benzoate moieties.

Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles/electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts such as palladium complexes.

Major Products Formed from These Reactions: Major products depend on the specific reactions performed. For example, oxidation can yield more complex benzoate derivatives, reduction may lead to simplified structures, and substitution can introduce a variety of functional groups.

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Activity
    • Studies have indicated that compounds similar to ethyl 4-(2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate exhibit significant cytotoxic effects against various cancer cell lines. The indole moiety is known for its role in inhibiting cancer cell proliferation, making this compound a candidate for further research in cancer therapeutics .
  • Neuroprotective Effects
    • The morpholino group in the compound suggests potential neuroprotective properties. Research indicates that derivatives of morpholine can enhance cognitive function and protect against neurodegenerative diseases. This compound may be investigated for its efficacy in treating conditions such as Alzheimer's disease or other forms of dementia .
  • Anti-inflammatory Properties
    • Compounds with sulfonamide groups are recognized for their anti-inflammatory effects. This compound could play a role in managing inflammatory disorders, potentially providing relief from symptoms associated with conditions like arthritis or inflammatory bowel disease .

Synthesis and Optimization

The synthesis of this compound involves several key steps:

  • Starting Materials : The synthesis begins with readily available indole derivatives and morpholine-based compounds.
  • Reactions : Key reactions include acylation and sulfonation, which are critical for constructing the desired molecular framework.
  • Yield Optimization : Recent advancements in synthetic methodologies have improved yields and purity, making the compound more accessible for research and potential clinical applications .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that a related compound exhibited significant cytotoxicity against breast cancer cells, suggesting that the indole-sulfonamide structure may enhance anticancer activity through multiple mechanisms, including apoptosis induction and cell cycle arrest .

Case Study 2: Neuroprotection

In animal models, compounds similar to this compound showed promise in reducing neuroinflammation and improving cognitive function. These findings highlight the potential for developing new treatments for neurodegenerative diseases based on this compound's structure .

Mechanism of Action

The mechanism of action for ethyl 4-(2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate likely involves its ability to interact with specific molecular targets. The indole group can participate in pi-stacking interactions and hydrogen bonding, while the sulfonyl group can engage in electrostatic interactions. These features enable the compound to affect biological pathways, potentially inhibiting enzymes or modulating receptor activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Indole-Based Benzoate Derivatives

CI-39 (Methyl 2-(2-(1-hydroxy-1H-indol-3-yl)acetamido)benzoate)
  • Structural Differences: Ester Group: CI-39 uses a methyl ester, whereas the target compound employs an ethyl ester. The ethyl group may confer better lipid solubility . Indole Substitution: CI-39 has a hydroxyl group at the indole C1 position, while the target compound replaces this with a morpholino-2-oxoethyl group.
  • Synthetic Pathways: Both compounds utilize amidation (e.g., indole-3-carboxylic acid with aminobenzoate) and oxidation steps. However, the target compound requires additional alkylation to attach the morpholino group .
N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-Oxadiazol-2-yl]sulfanyl}acetamides
  • Structural Differences: Heterocyclic Core: These compounds feature a 1,3,4-oxadiazole-thiol scaffold instead of a sulfonylacetamido linker. The oxadiazole ring enhances metabolic stability but may reduce solubility compared to the morpholino group . Functional Groups: The sulfanyl (-S-) group in oxadiazole derivatives contrasts with the sulfonyl (-SO2-) group in the target compound, altering electronic properties and reactivity .

Agrochemical Benzoate Esters

Examples from include tribenuron-methyl and diclofop-methyl , which are structurally simpler:

  • Key Differences: Substituents: Agro-benzoates often have pyrimidinyl or phenoxy groups (e.g., tribenuron-methyl’s pyrimidine ring), whereas the target compound’s indole-morpholine system is more complex and pharmacologically oriented .

Data Tables for Comparative Analysis

Table 1: Structural and Physicochemical Properties

Compound Name Molecular Weight (g/mol) Key Functional Groups LogP (Predicted)
Target Compound 513.56 Ethyl benzoate, sulfonylacetamido, morpholine 2.8*
CI-39 ~345.34 Methyl benzoate, hydroxyindole 1.9
2-(1H-Indol-3-yl-methyl)-oxadiazole-5-thiol 189.23 Oxadiazole-thiol, indole 2.1
Tribenuron-methyl 395.40 Pyrimidinyl, sulfonylurea 1.5

*Estimated using fragment-based methods.

Research Findings and Implications

  • Bioactivity: The morpholino group in the target compound may enhance binding to enzymes with hydrophobic pockets (e.g., polymerases), as seen in CI-39’s inhibitory activity against RNA-dependent DNA polymerase .
  • Stability : The sulfonylacetamido linker improves hydrolytic stability compared to ester or amide-only linkers in agrochemicals .
  • Limitations : The ethyl benzoate group may increase metabolic clearance compared to methyl esters, necessitating prodrug strategies .

Biological Activity

Ethyl 4-(2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, mechanism of action, and biological effects, supported by relevant case studies and research findings.

1. Chemical Structure and Synthesis

The molecular formula of this compound is C25_{25}H27_{27}N3_3O7_7S, with a molecular weight of 513.6 g/mol. The compound features an indole core, a sulfonamide group, and an acetamido moiety, which are essential for its biological activity.

Synthetic Route:
The synthesis involves several key steps:

  • Formation of the Indole Core: Typically achieved through Fischer indole synthesis.
  • Sulfonylation: Introduction of the sulfonyl group using sulfonyl chloride.
  • Amide Formation: Coupling reactions between carboxylic acids and amines.
  • Esterification: Conversion of carboxylic acids to esters using ethanol and an acid catalyst .

The biological activity of this compound is likely attributed to several mechanisms:

  • Molecular Interactions: The indole group can engage in π-stacking interactions and hydrogen bonding, while the sulfonyl group may facilitate electrostatic interactions with biological targets such as enzymes or receptors.
  • Target Modulation: It may inhibit specific enzymes or modulate receptor activities, impacting various biological pathways.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For example:

  • A study on related indole derivatives showed promising results against breast cancer cell lines, indicating that modifications to the indole structure can enhance antitumor efficacy .

Antimicrobial Activity

Research has also explored the antimicrobial potential of related compounds:

  • A series of sulfonamide derivatives demonstrated moderate to high potency against various bacterial strains, suggesting that the sulfonamide functionality may contribute to antimicrobial properties .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReferences
AnticancerIndole derivativesInhibition of cell proliferation in cancer lines
AntimicrobialSulfonamide derivativesModerate to high potency against bacteria
Enzyme InhibitionBenzamide derivativesModulation of enzyme activity

Case Study: Indole Derivatives in Cancer Therapy

A study published in Journal of Medicinal Chemistry highlighted a series of indole-based compounds that exhibited selective cytotoxicity against cancer cells while sparing normal cells. The mechanism involved the inhibition of critical signaling pathways that promote cell survival in tumors .

Q & A

Basic Research Questions

Q. What are the key structural features of ethyl 4-(2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate, and how do they influence its reactivity?

  • The compound contains a morpholino-oxoethyl group attached to an indole core, a sulfonyl bridge, and a benzoate ester. The morpholino ring provides hydrogen-bonding potential, while the sulfonyl group enhances electrophilicity, influencing nucleophilic substitution or cross-coupling reactions. The ester group allows for hydrolysis under basic conditions. Structural analogs (e.g., in ) suggest that the indole-morpholino motif is critical for interactions in biological systems .

Q. What experimental strategies are recommended for synthesizing this compound, considering its complex functional groups?

  • A stepwise approach is advised:

  • Step 1: Synthesize the indole-morpholino intermediate via alkylation of 1H-indole with 2-chloroacetyl morpholine.
  • Step 2: Introduce the sulfonyl group using a sulfonylation agent (e.g., chlorosulfonic acid).
  • Step 3: Couple the sulfonylacetamido moiety to the benzoate ester via amide bond formation (e.g., EDC/HOBt coupling).
    • Reaction optimization should follow ICReDD’s feedback loop methodology, integrating computational reaction path searches with iterative experimental validation to minimize trial-and-error .

Q. Which analytical techniques are essential for confirming the purity and structure of this compound?

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR to verify connectivity of the indole, morpholino, and benzoate groups.
  • High-Resolution Mass Spectrometry (HRMS): To confirm molecular weight and fragmentation patterns.
  • Infrared Spectroscopy (IR): Identification of key functional groups (e.g., sulfonyl S=O stretch at ~1350–1150 cm⁻¹).
  • X-ray Crystallography (if crystalline): Resolve bond angles and stereochemistry, as demonstrated in similar compounds (e.g., ) .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the sulfonylation step, and what factors commonly lead to side products?

  • Critical Parameters:

  • Temperature: Excess heat can degrade the indole ring; maintain 0–5°C during sulfonylation.
  • Solvent Choice: Use anhydrous DCM or THF to avoid hydrolysis of the sulfonyl chloride intermediate.
  • Stoichiometry: A 1.2:1 molar ratio of sulfonylating agent to indole derivative minimizes unreacted starting material.
    • Side Reactions: Over-sulfonylation or oxidation of the indole nitrogen. Monitor via TLC and quench reactions promptly after completion .

Q. How should researchers address contradictions in spectral data (e.g., unexpected NMR peaks) during characterization?

  • Hypothesis Testing:

  • Impurity Analysis: Compare observed peaks with predicted shifts using computational tools (e.g., ACD/Labs NMR predictor).
  • Isotopic Labeling: Use deuterated analogs to isolate signal splitting patterns.
  • 2D NMR (COSY, HSQC): Resolve overlapping signals caused by conformational isomers (e.g., morpholino ring puckering).
    • Statistical Design of Experiments (DoE) can systematically identify confounding variables (e.g., solvent polarity) that affect spectral clarity .

Q. What computational methods are effective for predicting the biological activity of this compound, given its structural complexity?

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., enzymes with indole-binding pockets).
  • QSAR Modeling: Leverage datasets from PubChem () to correlate substituent effects (e.g., morpholino vs. piperidine) with antimicrobial or anticancer activity .
  • MD Simulations: Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize in vitro testing .

Q. How can researchers design experiments to evaluate the compound’s stability under varying pH and temperature conditions?

  • Accelerated Stability Testing:

  • pH Range: Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours.
  • Thermal Stress: Heat samples to 60°C and monitor degradation via HPLC.
    • Degradation Pathways: Ester hydrolysis (basic pH) and sulfonyl group cleavage (acidic pH) are likely. Use LC-MS to identify breakdown products .

Q. What strategies mitigate challenges in scaling up synthesis from milligram to gram quantities?

  • Process Optimization:

  • Catalyst Screening: Transition from homogeneous (e.g., Pd(PPh₃)₄) to heterogeneous catalysts for easier recovery.
  • Flow Chemistry: Implement continuous flow reactors for exothermic steps (e.g., sulfonylation) to improve heat dissipation.
    • Byproduct Management: Use membrane separation technologies () to purify intermediates .

Methodological Notes

  • Data Contradictions: Cross-validate experimental results with computational models (e.g., DFT calculations for reaction energetics) to resolve discrepancies .
  • Biological Assay Design: Include positive controls (e.g., known morpholino-containing inhibitors) and dose-response curves to contextualize activity data .

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